Carfilzomib-intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfilzomib-intermediate is a crucial compound in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used primarily for the treatment of relapsed and refractory multiple myeloma . This compound plays a significant role in the production of Carfilzomib, which is known for its irreversible binding to the proteasome, leading to the inhibition of protein degradation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Carfilzomib-intermediate involves several synthetic routes, including epoxidation and condensation reactions . One common method involves the epoxidation of an allylic alcohol using reagents such as 3-chloroperoxybenzoic acid or potassium . Another method includes the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide, followed by treatment with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity while maintaining environmentally friendly conditions. The use of high-selectivity reagents and mild reaction conditions is emphasized to ensure efficient production . For instance, the use of vanadium(III) acetylacetonate in the epoxidation step enhances the stereoselectivity and overall yield of the intermediate .
Chemical Reactions Analysis
Types of Reactions
Carfilzomib-intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of allylic alcohols to epoxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of ketones to alcohols using sodium borohydride and cerium chloride.
Condensation: Formation of α,β-unsaturated ketones from Weinreb amides using isopropenylmagnesium bromide.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid, potassium.
Reducing Agents: Sodium borohydride, cerium chloride.
Condensation Reagents: Isopropenylmagnesium bromide.
Major Products
The major products formed from these reactions include epoxides, alcohols, and α,β-unsaturated ketones, which are essential intermediates in the synthesis of Carfilzomib .
Scientific Research Applications
Carfilzomib-intermediate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of Carfilzomib, which is used to treat multiple myeloma . Additionally, this compound is studied for its potential use in developing other proteasome inhibitors and anticancer agents .
Mechanism of Action
Carfilzomib-intermediate contributes to the synthesis of Carfilzomib, which exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells . The molecular targets involved include the β5 and β5i subunits of the proteasome .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used for multiple myeloma treatment.
Ixazomib: A third-generation proteasome inhibitor with oral bioavailability.
Uniqueness
Carfilzomib-intermediate is unique due to its role in synthesizing Carfilzomib, which has a more selective and irreversible binding to the proteasome compared to Bortezomib . This results in fewer side effects, such as peripheral neuropathy, and improved efficacy in treating multiple myeloma .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m0/s1 |
InChI Key |
DDMPMIMTLBGEHT-SBNLOKMTSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.